(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone
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Overview
Description
- “(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone” is a complex heterocyclic compound with potential applications in various fields.
- Its structure combines a pyrazolopyridine core with a thiomorpholine moiety, resulting in a unique and versatile molecule.
Preparation Methods
- Synthetic routes for this compound involve assembling the pyrazolopyridine system.
- One efficient method is the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline under ethanol in the presence of AC-SO3H as a catalyst .
- Industrial production methods may vary, but the key steps involve cyclization and functionalization.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include Lewis acids, bases, and transition metal catalysts.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- In chemistry, it serves as a building block for designing novel heterocyclic compounds.
- In biology, it may exhibit biological activity due to its unique structure.
- In medicine, it could be explored as a potential drug candidate.
- In industry, it may find applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains to be fully elucidated.
- Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
- Similar compounds include other pyrazolopyridines or thiomorpholine-containing molecules.
- Uniqueness lies in the combination of these two moieties.
Remember that research in this area is ongoing, and further studies are needed to fully explore the compound’s potential
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C19H20N4OS/c1-13-17-15(19(24)23-8-10-25-11-9-23)12-16(14-6-4-3-5-7-14)20-18(17)22(2)21-13/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
HMCYUQKFMSJTMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCSCC4)C |
Origin of Product |
United States |
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